molecular formula C7H10O2 B1166214 ratibol CAS No. 104270-00-0

ratibol

Cat. No.: B1166214
CAS No.: 104270-00-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ratibol is a synthetic steroid compound with anticoagulative and fibrinolytic properties, primarily studied for its effects on the blood coagulation system. Pharmacological studies in animal models (rabbits) demonstrate that Ratibol modulates coagulation factors and fibrinolytic activity in a dose- and time-dependent manner. At a single oral dose of 10 mg/kg, Ratibol decreases blood coagulability by prolonging thromboelastogram reaction time, reducing prothrombin complex activity (Quick test), and lowering the concentration of factor I (fibrinogen) and the activity of factors II, VII, and XIII . Chronic administration (1 mg/kg for 20 days) induces a biphasic response: initial hypocoagulability followed by hypercoagulability, alongside enhanced fibrinolytic activity and reduced resistance of fibrin clots to streptokinase .

Properties

CAS No.

104270-00-0

Molecular Formula

C7H10O2

Synonyms

ratibol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ratibol belongs to a class of steroidal agents with anticoagulant effects, alongside Retabolil and Solasodin . Below is a systematic comparison based on pharmacological studies:

Table 1: Comparative Pharmacological Profiles

Parameter Ratibol Retabolil Solasodin
Primary Mechanism Biphasic modulation of coagulation factors; enhances fibrinolysis Sustained reduction of factor I and prothrombin complex activity Linear anticoagulative effect via factor II, VII inhibition
Dose-Dependent Effects 10 mg/kg: Hypocoagulability
1 mg/kg (chronic): Biphasic response
5–10 mg/kg: Consistent anticoagulation 5–10 mg/kg: Stable reduction in factor I and XIII
Effect on Fibrinolysis ↑ Fibrinolytic activity
↓ Fibrin clot resistance to streptokinase
Moderate ↑ in fibrinolysis Minimal impact on fibrinolysis
Antithrombin Activity Transient ↑ in antithrombin activity during chronic use No significant change ↓ Antithrombin activity
Clinical Applications Experimental use in thrombosis models; limited human data Used in veterinary medicine for coagulation disorders Investigated for post-surgical anticoagulation
Key Study Findings Two-stage action complicates dosing protocols Predictable anticoagulation over 20-day regimens Linear dose-response simplifies clinical use

Key Differences and Implications

Mechanistic Complexity: Ratibol’s biphasic action distinguishes it from Retabolil and Solasodin, which exhibit linear dose-response relationships. This property necessitates careful monitoring in chronic use to avoid rebound hypercoagulability . Retabolil and Solasodin show sustained factor I suppression, whereas Ratibol’s effect on fibrinogen is transient and phase-dependent .

Fibrinolytic Activity: Ratibol uniquely enhances fibrinolysis by reducing fibrin resistance to streptokinase, a feature absent in Retabolil and Solasodin . This may offer dual therapeutic benefits in clot prevention and dissolution.

Clinical Utility :

  • Retabolil’s predictable pharmacokinetics make it preferable for long-term veterinary applications, while Ratibol’s experimental status limits its use to preclinical research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.